DL-Mevalonolactone-4,4,5,5-D4 is an isotopically labeled derivative of DL-Mevalonic Acid Lactone, which is a crucial metabolite in the mevalonate pathway. This compound plays a significant role in the biosynthesis of various biomolecules, including cholesterol and isoprenoids. The presence of deuterium in its structure allows for enhanced tracking in biochemical studies, making it valuable for research in metabolic pathways.
DL-Mevalonolactone-4,4,5,5-D4 can be obtained through synthetic processes involving the hydrogenation of mevalonic acid lactone in the presence of deuterium gas. It is also derived from natural sources such as endophytes found in medicinal plants like Erythrina crista-galli .
This compound is classified as a lactone, specifically a δ-lactone, and falls under the category of isotopically labeled compounds. It is primarily used in biochemical and pharmaceutical research due to its unique properties that facilitate the study of metabolic processes.
The synthesis of DL-Mevalonolactone-4,4,5,5-D4 typically involves hydrogenation reactions where mevalonic acid lactone is treated with deuterium gas (D2). This reaction is generally catalyzed using palladium on carbon (Pd/C) under controlled conditions to ensure complete deuteration .
DL-Mevalonolactone-4,4,5,5-D4 participates in several chemical reactions typical for lactones:
The choice of reagents and conditions is critical for achieving desired products with high selectivity and yield.
DL-Mevalonolactone-4,4,5,5-D4 functions primarily as a precursor in the mevalonate pathway. This pathway is essential for synthesizing isoprenoids and sterols, which are vital for numerous cellular functions. The compound interacts with key enzymes such as HMG-CoA reductase, influencing cholesterol biosynthesis and other metabolic processes .
DL-Mevalonolactone-4,4,5,5-D4 has several scientific applications:
Metabolic Flux Analysis and Isotope TrackingThe incorporation of deuterium at C4 and C5 positions enables precise tracing of carbon fate during isoprenoid biosynthesis. When administered to biological systems, DL-Mevalonolactone-4,4,5,5-D4 is metabolized to deuterated isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The deuterium atoms are retained in the methyl groups of IPP and DMAPP, which serve as building blocks for downstream isoprenoids [3] [5]. High-resolution mass spectrometry (HRMS) analyses reveal distinct mass shifts in pathway intermediates, allowing quantification of metabolic flux rates. For example:
Table 1: Deuterium Retention Patterns in Mevalonate Pathway Metabolites
Metabolite | Biosynthetic Origin | Deuterium Position in Product | Retention Rate |
---|---|---|---|
IPP | Mevalonate-4,4,5,5-D4 | C5 methyl group | 95–98% |
DMAPP | IPP isomerization | E-methyl group | 95–98% |
ApppI(d2) | ATP + 3-methylbut-3-en-1,1-d2-ol | Isopentenyl side chain | 100% |
Cholesterol | Squalene cyclization | C26, C27 positions | 75–85% |
Elucidating Enzyme Mechanisms and Inhibitor EffectsNitrogen-containing bisphosphonates (NBPs), such as zoledronate, inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway. DL-Mevalonolactone-4,4,5,5-D4 enables the detection of ATP analogs like ApppI(d2)—a cytotoxic metabolite induced by NBPs. ApppI(d2) (1-adenosin-5’-yl-3-(3-methylbut-3-en-1,1-d2-1-ol) triphosphoric acid diester) was synthesized using deuterated mevalonate precursors and characterized via 1H, 13C, and 31P NMR spectroscopy [3]. Key findings include:
Comparative Tracer Studies with MEP Pathway ProbesUnlike the mevalonate pathway, the methylerythritol phosphate (MEP) pathway in bacteria and plants uses pyruvate/glyceraldehyde-3-phosphate for isoprenoid synthesis. Deuterated glucose tracers (e.g., [1-²H]-D-glucose) reveal that the MEP pathway loses C1 deuterium during deoxyxylulose formation, while DL-Mevalonolactone-4,4,5,5-D4 retains deuterium at all positions [5] [9]. This divergence allows researchers to distinguish pathway contributions in organisms harboring both routes (e.g., Synechocystis cyanobacteria) [9].
Early Synthetic Approaches and LimitationsInitial methods for synthesizing deuterated mevalonolactone relied on catalytic deuteration (e.g., D2/PtO2) of unsaturated precursors, resulting in non-selective labeling and isotopic scrambling. The introduction of chemoselective reducing agents in the 1990s, such as lithium aluminium deuteride (LiAlD4), enabled precise deuteration at carbonyl groups. For DL-Mevalonolactone-4,4,5,5-D4, a three-step sequence was developed:
Table 2: Evolution of Deuterated Mevalonolactone Synthesis
Era | Strategy | Isotopologue Produced | Key Advance | Yield Challenge |
---|---|---|---|---|
1980s | Catalytic deuteration | Non-selective D3–D7 mixtures | None | <10%, extensive scrambling |
1990s | LiAlD4 reduction | 3,3,4,4-D4-mevalonate | Position-specific labeling | 25–35% (volatilization) |
2020s | Tosylate displacement + HPCCC | ApppI(d2) from D4-lactone | Metabolic stability for MS | 11–24% after purification |
Modern Advances in Purification and CharacterizationBreakthroughs emerged with high-performance counter-current chromatography (HPCCC), a liquid-liquid separation technique that preserves deuterated metabolites without silica gel adsorption. This method enabled the isolation of ApppI(d2) from reaction mixtures with ≥95% purity, as confirmed by 13C NMR detection of C–D coupling constants (1JCD = 22.9 Hz) [3]. Additionally:
Impact on Quantitative Mass SpectrometryDL-Mevalonolactone-4,4,5,5-D4 serves as a critical internal standard for LC-MS/MS quantification of endogenous mevalonate. Its co-elution with unlabeled mevalonolactone and +4 Da mass shift minimize matrix effects, allowing detection limits down to 0.1 nM in plasma [2] [10]. This standardization revealed dysregulated mevalonate pathway activity in atherosclerosis models and statin-treated myopathy—where deuterium-labeled metabolites confirmed depleted CoA pools [4] [6].
Key Deuterated Compounds in Mevalonate Pathway Research
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0